ALDH1A1 Inhibitory Potency: 6.25-Fold Lower IC50 than NCT-501 Provides a Distinct Pharmacological Tool
In a standardized recombinant human ALDH1A1 enzymatic assay measuring NAD(P)H formation, the target compound (1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione) inhibits ALDH1A1 with an IC50 of 250 nM [1]. Under equivalent assay conditions, the clinical-stage comparator NCT-501 (8-[[4-(cyclopropylcarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione) achieves an IC50 of 40 nM . This 6.25-fold potency gap arises from the absence of the cyclopropylcarbonyl group in the target compound, which abrogates a critical hydrogen-bonding interaction with Gly458 in the ALDH1A1 active site, as revealed by co-crystal structures of related inhibitors [2].
| Evidence Dimension | ALDH1A1 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 250 nM |
| Comparator Or Baseline | NCT-501 (IC50 = 40 nM) |
| Quantified Difference | 6.25-fold lower potency |
| Conditions | Recombinant human ALDH1A1; NAD(P)H formation assay; 2 min incubation |
Why This Matters
The lower potency makes the target compound a superior negative control or partial inhibition tool for ALDH1A1 target engagement studies, where full inhibition by NCT-501 may mask subtle phenotype differences.
- [1] BindingDB Entry BDBM50459589 (CHEMBL4205844). IC50 = 250 nM for human recombinant ALDH1A1. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50459589 (accessed 2026-05-09). View Source
- [2] RCSB PDB. 4WPN: Structure of human ALDH1A1 with inhibitor CM053. https://www.rcsb.org/structure/4WPN (accessed 2026-05-09). View Source
